

Application Note and Protocol for Measuring Butyrylcholinesterase (BChE) Activity

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Compound of Interest

Compound Name: *Butyrylthiocholine*

Cat. No.: *B1199683*

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Audience: Researchers, scientists, and drug development professionals.

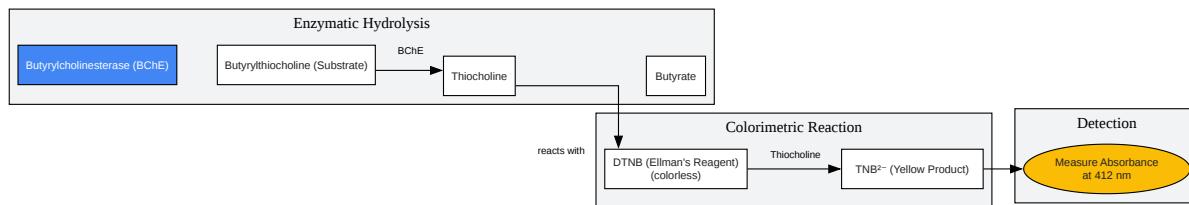
Introduction

Butyrylcholinesterase (BChE), also known as pseudocholinesterase, is a serine hydrolase primarily synthesized in the liver and found in blood plasma.^[1] It plays a significant role in the hydrolysis of various choline esters and is a critical enzyme in toxicology and pharmacology, as it metabolizes several drugs and serves as a biomarker for exposure to organophosphates and carbamates.^[2] This application note provides a detailed protocol for the determination of BChE activity using the Ellman's method, a widely adopted colorimetric assay.^{[3][4]}

The principle of the assay is based on the hydrolysis of the substrate **S-butylthiocholine** iodide (BTC) by BChE, which produces thiocholine.^{[1][3]} The released thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to generate a yellow-colored product, 5-thio-2-nitrobenzoate (TNB²⁻).^[3] The rate of TNB²⁻ formation is directly proportional to the BChE activity and can be quantified by measuring the increase in absorbance at 412 nm.^{[2][3]}

Assay Principle and Workflow

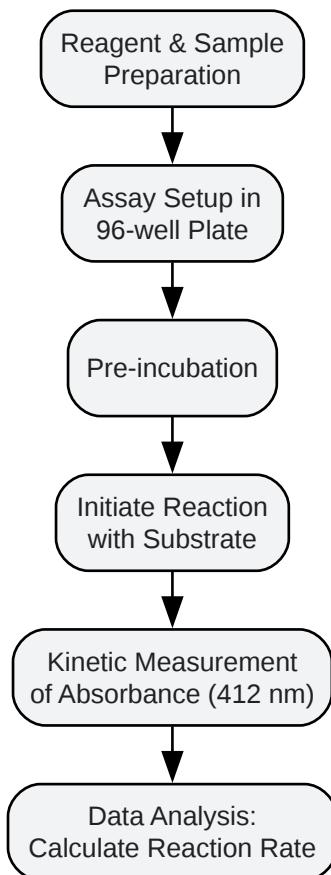
The measurement of BChE activity using **butyrylthiocholine** and DTNB involves a two-step enzymatic and colorimetric reaction.



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Caption: BChE enzymatic reaction and colorimetric detection pathway.

The experimental workflow for determining BChE activity can be summarized in the following steps:



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Caption: General experimental workflow for BChE activity assay.

Materials and Reagents

Reagents and Buffers

Reagent	Stock Concentration	Preparation	Storage
Phosphate Buffer	0.1 M, pH 7.4	Dissolve 3.1 g of NaH ₂ PO ₄ •H ₂ O and 10.9 g of Na ₂ HPO ₄ in distilled H ₂ O to a final volume of 1 L.[4]	Room Temperature
DTNB Solution	10 mM	Dissolve 39.6 mg of DTNB in 10 mL of phosphate buffer.[2]	-20°C, protected from light.[4]
Butyrylthiocholine Iodide (BTC) Solution	100 mM	Dissolve 32.7 mg of BTC in 1 mL of deionized water. Prepare fresh daily.[2]	-20°C (stock).[4]
BChE Standard Solution	20 U/mL	Add 50 µL of purified water with 0.1% BSA to the vial of BChE Standard.[1]	-20°C
Bovine Serum Albumin (BSA)	0.1% (w/v)	Dissolve 100 mg of BSA in 100 mL of purified water.	4°C

Equipment

- Spectrophotometric multiwell plate reader
- Clear flat-bottom 96-well plates
- Pipetting devices and accessories
- 1.5 mL microcentrifuge tubes
- Refrigerated microcentrifuge

Experimental Protocols

This protocol is designed for a 96-well microplate reader.[\[2\]](#) All samples and standards should be run in duplicate or triplicate.[\[1\]](#)[\[2\]](#)

Sample Preparation

- Serum/Plasma: A 400-fold dilution of serum is recommended for accurate measurement of BChE activity.[\[4\]](#) For unknown samples, it is advisable to test several dilutions to ensure the readings fall within the linear range of the standard curve.[\[5\]](#)
- Tissue Homogenates: Homogenize 10-30 mg of tissue in 100 μ L of ice-cold BChE Assay Buffer, followed by centrifugation at 10,000 \times g for 10 minutes at 4°C to remove debris.[\[5\]](#)

BChE Standard Curve Preparation

- Prepare a 400 mU/mL BChE standard solution by adding 20 μ L of the 20 U/mL BChE standard to 980 μ L of Assay Buffer.[\[1\]](#)
- Perform serial dilutions of the 400 mU/mL standard to generate a standard curve. A 1:2 serial dilution is common.[\[1\]](#)

Standard	BChE Concentration (mU/mL)	Volume of BChE Std (μ L)	Volume of Assay Buffer (μ L)
BS1	400	20 (of 20 U/mL stock)	980
BS2	200	150 (from BS1)	150
BS3	100	150 (from BS2)	150
BS4	50	150 (from BS3)	150
BS5	25	150 (from BS4)	150
BS6	12.5	150 (from BS5)	150
BS7	6.25	150 (from BS6)	150

Note: Diluted BChE standards are unstable and should be used within 4 hours.[[1](#)]

Assay Procedure

The final reaction volume is typically 200 μ L.[[4](#)]

- Assay Setup:
 - Add 10 μ L of diluted serum samples to the wells of a microtiter plate.[[4](#)]
 - For the standard curve, add 100 μ L of each BChE standard to separate wells.
 - Add 100 μ L of Assay Buffer to blank wells.
- DTNB Addition:
 - Add 50 μ L of 2 mM DTNB to each well.[[4](#)]
- Pre-incubation:
 - Incubate the plate for 10 minutes at 25°C in the microplate reader to allow for temperature equilibration and for the reaction of any free sulphydryl groups in the sample with DTNB.[[4](#)]
- Reaction Initiation:
 - Start the enzymatic reaction by adding 20 μ L of BTC solution to all wells.[[2](#)] A final concentration of 5 mM BTC is often optimal.[[4](#)]
- Kinetic Measurement:
 - Immediately begin measuring the absorbance at 412 nm every minute for 10-30 minutes. [[1](#)][[2](#)]

Component	Sample Wells (μL)	Standard Wells (μL)	Blank Well (μL)
Diluted Sample	10	-	-
BChE Standard	-	100	-
Assay Buffer	120	-	130
DTNB (2mM)	50	50	50
Pre-incubation	10 min at 25°C	10 min at 25°C	10 min at 25°C
BTC (e.g., 50 mM for 5mM final)	20	20	20
Total Volume	200	170 (adjust volumes as needed for 200)	200

Data Analysis

- Calculate the rate of reaction ($\Delta\text{Abs}/\text{min}$) from the linear portion of the absorbance versus time curve for each well.
- Subtract the rate of the blank from the rates of the standards and samples.
- Plot the corrected rates of the standards against their corresponding concentrations to generate a standard curve.
- Determine the BChE concentration in the samples by interpolating their reaction rates from the standard curve.

The BChE activity is calculated using the Beer-Lambert law:

$$\text{Activity (U/mL)} = (\Delta\text{Abs}/\text{min}) / (\epsilon \times l) \times (V_{\text{total}} / V_{\text{sample}}) \times D$$

Where:

- $\Delta\text{Abs}/\text{min}$ = Rate of absorbance change at 412 nm
- ϵ = Molar extinction coefficient of TNB²⁻ ($14,150 \text{ M}^{-1}\text{cm}^{-1}$)[6]

- I = Path length of the cuvette/well (cm)
- V_{total} = Total volume of the assay
- V_{sample} = Volume of the sample
- D = Dilution factor of the sample

Considerations and Limitations

- DTNB Instability: DTNB can be unstable in certain buffers. Using a combination of HEPES and sodium phosphate buffer can improve stability and reduce background signal.[7]
- Interference from Sulfhydryl Groups: Free sulfhydryl groups in biological samples can react with DTNB, leading to a higher background. A pre-incubation step with DTNB before adding the substrate helps to mitigate this.[4][7]
- Inhibitor Screening: This assay is widely used for screening BChE inhibitors. In such studies, the enzyme is typically pre-incubated with the inhibitor before the addition of the substrate.[3]
- Distinguishing from AChE Activity: To measure BChE activity specifically in samples containing both acetylcholinesterase (AChE) and BChE, a selective AChE inhibitor, such as BW284C51, can be included in the assay mixture.[8] Conversely, a selective BChE inhibitor like iso-OMPA can be used to isolate AChE activity.[2]

By following this detailed protocol, researchers can reliably and accurately measure butyrylcholinesterase activity in various biological samples, facilitating research in pharmacology, toxicology, and drug development.

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